molecular formula C40H38N4O4 B1216311 N-Phenylprotoporphyrin IX CAS No. 80367-89-1

N-Phenylprotoporphyrin IX

Cat. No.: B1216311
CAS No.: 80367-89-1
M. Wt: 638.8 g/mol
InChI Key: DBKSOCPRBDIFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenylprotoporphyrin IX is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, particularly in the formation of heme, chlorophyll, and vitamin B12. This specific compound is characterized by its unique structure, which includes multiple functional groups and a phenyl substituent, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylprotoporphyrin IX typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-efficiency, often employing robust catalysts and environmentally friendly solvents. Purification steps, such as chromatography and crystallization, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Phenylprotoporphyrin IX undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are essential for its biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring, affecting its reactivity.

    Substitution: Functional groups on the porphyrin ring can be substituted with other groups, altering its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-Phenylprotoporphyrin IX has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the properties of porphyrins and their derivatives.

    Biology: The compound’s ability to mimic natural porphyrins makes it valuable in studying heme proteins and other biological systems.

    Industry: The compound’s unique properties make it useful in the development of sensors, catalysts, and other advanced materials.

Mechanism of Action

The mechanism of action of N-Phenylprotoporphyrin IX involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that participate in redox reactions. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Hematoporphyrin: Similar in structure but lacks the phenyl substituent.

    Protoporphyrin IX: Another naturally occurring porphyrin with different functional groups.

    Mesoporphyrin: Contains ethyl groups instead of vinyl groups.

Uniqueness

The presence of the phenyl substituent and the specific arrangement of functional groups make N-Phenylprotoporphyrin IX unique

Properties

CAS No.

80367-89-1

Molecular Formula

C40H38N4O4

Molecular Weight

638.8 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-21-phenyl-23H-porphyrin-2-yl]propanoic acid

InChI

InChI=1S/C40H38N4O4/c1-7-27-22(3)31-18-32-24(5)29(14-16-39(45)46)36(43-32)21-38-30(15-17-40(47)48)25(6)37(44(38)26-12-10-9-11-13-26)20-35-28(8-2)23(4)33(42-35)19-34(27)41-31/h7-13,18-21,41H,1-2,14-17H2,3-6H3,(H,45,46)(H,47,48)

InChI Key

DBKSOCPRBDIFRO-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C5=CC=CC=C5)C=C6C(=C(C(=N6)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C(=C3C)C=C)C=C

Synonyms

N-phenylprotoporphyrin IX

Origin of Product

United States

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